n-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide

Description

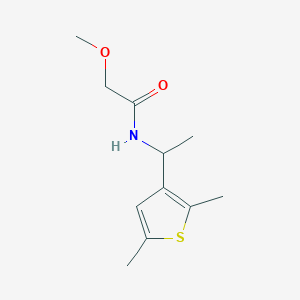

n-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide is an acetamide derivative featuring a thiophene aromatic ring substituted with methyl groups at the 2- and 5-positions, linked to an ethylamine backbone. The acetamide moiety is further substituted with a methoxy group at the 2-position. Thiophene rings are notable for their electron-rich aromatic systems, which can influence molecular interactions and solubility. Its chirality (due to the ethylamine group) may also necessitate enantioselective synthesis or separation techniques, as seen in analogous compounds .

Properties

Molecular Formula |

C11H17NO2S |

|---|---|

Molecular Weight |

227.33 g/mol |

IUPAC Name |

N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methoxyacetamide |

InChI |

InChI=1S/C11H17NO2S/c1-7-5-10(9(3)15-7)8(2)12-11(13)6-14-4/h5,8H,6H2,1-4H3,(H,12,13) |

InChI Key |

MQWXGTJLAMCSJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(S1)C)C(C)NC(=O)COC |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide typically involves the acylation of 2,5-dimethylthiophene. One common method is the Friedel-Crafts acylation, where 2,5-dimethylthiophene reacts with oxalyl chloride in the presence of a metal chloride catalyst such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4) . Industrial production methods may involve similar synthetic routes but optimized for higher yields and purity.

Chemical Reactions Analysis

N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Thiophene derivatives are explored for their therapeutic potential in treating various diseases, such as Alzheimer’s and cancer.

Industry: The compound is used in the development of materials with specific electronic properties

Mechanism of Action

The mechanism of action of N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can modulate enzyme activity or interact with receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its application .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural differences between n-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide and related acetamide derivatives:

Aromatic Ring Modifications

- Thiophene vs. Phenyl: The thiophene ring in the target compound introduces sulfur-based aromaticity, which may enhance π-π stacking interactions compared to phenyl rings.

- Substituent Effects : The 2,5-dimethyl groups on the thiophene ring increase steric bulk and electron-donating effects, which could influence binding affinity in biological systems. In contrast, fluorine substituents in compounds 1b and 2b (3-fluoro and 3,5-difluorophenyl) add electronegativity, promoting dipole interactions and hydrogen bonding .

Acetamide Substituent Variations

- Methoxy vs. Chloro substituents (e.g., in alachlor) are electron-withdrawing, which may enhance reactivity but also increase toxicity, as seen in agrochemicals .

- Biological Implications : Methoxy-substituted acetamides, like the target compound, are less common in herbicides compared to chloroacetamides (e.g., alachlor), suggesting divergent applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.